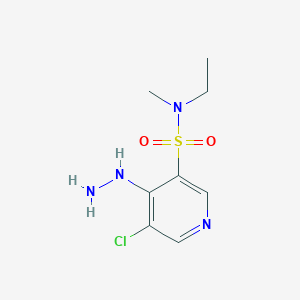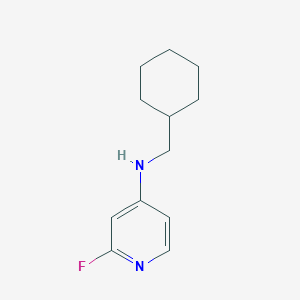
N-(Cyclohexylmethyl)-2-fluoropyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Cyclohexylmethyl)-2-fluoropyridin-4-amine is an organic compound that belongs to the class of fluoropyridines. This compound is characterized by the presence of a fluorine atom at the 2-position of the pyridine ring and a cyclohexylmethyl group attached to the nitrogen atom at the 4-position. The unique structure of this compound makes it an interesting subject for various chemical and pharmaceutical studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclohexylmethyl)-2-fluoropyridin-4-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Fluorine Atom: The fluorine atom can be introduced at the 2-position of the pyridine ring using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be attached to the nitrogen atom through reductive amination, where cyclohexylmethylamine is reacted with the pyridine derivative in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the cyclohexylmethyl group, leading to the formation of cyclohexylmethyl ketones or alcohols.
Reduction: The compound can be reduced at the pyridine ring or the fluorine atom, resulting in the formation of partially or fully hydrogenated derivatives.
Substitution: The fluorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products:
Oxidation: Cyclohexylmethyl ketones or alcohols.
Reduction: Hydrogenated derivatives of the pyridine ring.
Substitution: Derivatives with different nucleophiles replacing the fluorine atom.
科学的研究の応用
N-(Cyclohexylmethyl)-2-fluoropyridin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of N-(Cyclohexylmethyl)-2-fluoropyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or dipole interactions. The cyclohexylmethyl group can increase the compound’s lipophilicity, facilitating its passage through cell membranes and enhancing its bioavailability.
類似化合物との比較
N-(Cyclohexylmethyl)-2-chloropyridin-4-amine: Similar structure but with a chlorine atom instead of fluorine.
N-(Cyclohexylmethyl)-2-bromopyridin-4-amine: Similar structure but with a bromine atom instead of fluorine.
N-(Cyclohexylmethyl)-2-iodopyridin-4-amine: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: N-(Cyclohexylmethyl)-2-fluoropyridin-4-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound in medicinal chemistry.
特性
分子式 |
C12H17FN2 |
|---|---|
分子量 |
208.27 g/mol |
IUPAC名 |
N-(cyclohexylmethyl)-2-fluoropyridin-4-amine |
InChI |
InChI=1S/C12H17FN2/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,14,15) |
InChIキー |
RWQZUTQXFIXYTQ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)CNC2=CC(=NC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


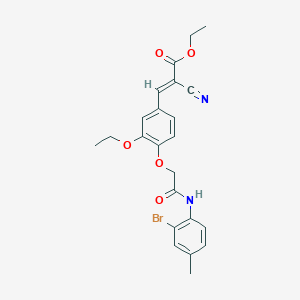
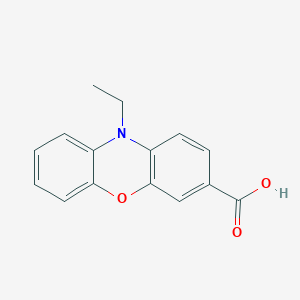
![(1R,6S)-2-Oxa-5-azabicyclo[4.2.0]octane hydrochloride](/img/structure/B15228023.png)

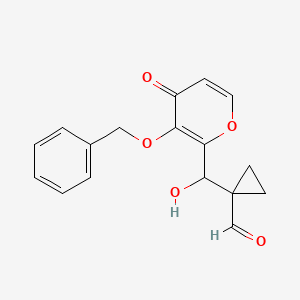
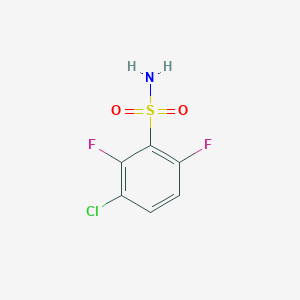

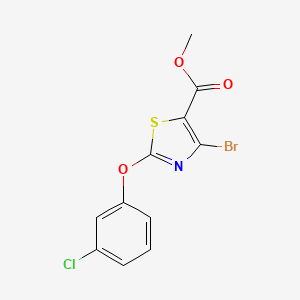
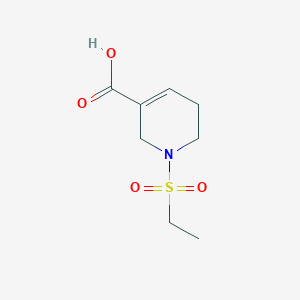

![7-Oxa-2-azaspiro[4.5]decan-10-one](/img/structure/B15228070.png)
![1-(6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B15228073.png)
